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Compound of Interest

Compound Name: Benzo[d]thiazol-6-ylmethanol

Cat. No.: B011606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for

Benzo[d]thiazol-6-ylmethanol, a heterocyclic compound with potential applications in

medicinal chemistry and drug discovery. The synthesis involves a multi-step sequence starting

from commercially available precursors, leading to the formation of a key benzothiazole

intermediate, followed by a final reduction to yield the target alcohol. This document furnishes

detailed experimental protocols, summarized quantitative data, and a visual representation of

the synthetic workflow.

Synthetic Strategy Overview
The synthesis of Benzo[d]thiazol-6-ylmethanol can be efficiently achieved through a two-

stage process. The first stage focuses on the construction of the benzothiazole core with a

carboxylic acid ester at the 6-position. The second stage involves the reduction of this ester

functionality to the desired primary alcohol.

The chosen synthetic route commences with the formation of methyl 2-aminobenzo[d]thiazole-

6-carboxylate from 4-aminobenzoic acid. This intermediate is then subjected to reduction with a

powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to afford the final product,

Benzo[d]thiazol-6-ylmethanol.

Synthetic Workflow Diagram
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Stage 1: Benzothiazole Core Formation

Stage 2: Reduction

4-Aminobenzoic acid Methyl 4-aminobenzoate   H₂SO₄, MeOH    Methyl 2-aminobenzo[d]thiazole-6-carboxylate

   KSCN, Br₂,
   CH₃COOH    Benzo[d]thiazol-6-ylmethanol

   1. LiAlH₄, THF
   2. H₂O work-up   

Click to download full resolution via product page

Caption: Overall synthetic workflow for Benzo[d]thiazol-6-ylmethanol.

Experimental Protocols
Stage 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-
carboxylate
This stage involves a two-step process starting from 4-aminobenzoic acid.

Step 1.1: Esterification of 4-Aminobenzoic Acid

Reaction: 4-Aminobenzoic acid is converted to its methyl ester, methyl 4-aminobenzoate,

using methanol in the presence of a strong acid catalyst.

Procedure: To a solution of 4-aminobenzoic acid (e.g., 50 g, 0.365 mol) in methanol (500

mL), concentrated sulfuric acid (e.g., 10 mL) is added carefully. The mixture is heated to

reflux and stirred overnight. After cooling, the solvent is removed under reduced pressure.

The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and

extracted with ethyl acetate. The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, filtered, and concentrated to yield methyl 4-aminobenzoate.[1][2]

Step 1.2: Formation of the Benzothiazole Ring

Reaction: Methyl 4-aminobenzoate undergoes a cyclization reaction with potassium

thiocyanate and bromine in acetic acid to form the benzothiazole ring.[1][3]
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Procedure: To a solution of methyl 4-aminobenzoate (e.g., 500 mg, 3.31 mmol) in glacial

acetic acid (12 mL), potassium thiocyanate (1.28 g, 13.2 mmol) is added, and the solution is

stirred at room temperature for 45 minutes. The reaction mixture is then cooled to 10 °C. A

solution of bromine (0.339 mL, 6.62 mmol) in a small amount of acetic acid is added

dropwise, resulting in a yellow suspension. The mixture is stirred at room temperature

overnight. The reaction is then neutralized to a pH of 8 with a 25% aqueous ammonia

solution (approximately 50 mL). The resulting precipitate is collected by filtration, washed

extensively with water, and dried. The solid can be further purified by suspending in hot

methanol, followed by filtration and drying to yield methyl 2-aminobenzo[d]thiazole-6-

carboxylate.[1][3]

Stage 2: Reduction of Methyl 2-aminobenzo[d]thiazole-6-
carboxylate
This final stage reduces the ester group to a primary alcohol.

Reaction: The methyl ester of 2-aminobenzo[d]thiazole-6-carboxylic acid is reduced to (2-

aminobenzo[d]thiazol-6-yl)methanol using lithium aluminum hydride (LiAlH₄) in an anhydrous

ether solvent.

Procedure (Adapted from general protocols): In a flame-dried, three-necked round-bottom

flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a

nitrogen atmosphere, a suspension of lithium aluminum hydride (e.g., 1.5 equivalents based

on the ester) in anhydrous tetrahydrofuran (THF) is prepared. The suspension is cooled to 0

°C in an ice bath. A solution of methyl 2-aminobenzo[d]thiazole-6-carboxylate (1 equivalent)

in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains the

internal temperature below 10 °C. After the addition is complete, the reaction mixture is

allowed to warm to room temperature and then gently refluxed for several hours, with the

reaction progress monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the

slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution,

and finally more water. The resulting granular precipitate is filtered off and washed with THF.

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure to yield the crude Benzo[d]thiazol-6-ylmethanol. The

product can be further purified by column chromatography on silica gel.
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Data Presentation
The following tables summarize the key quantitative data for the starting materials,

intermediates, and the final product.

Compound
Molecular

Formula

Molecular

Weight (

g/mol )

Physical

State

Melting Point

(°C)

Typical Yield

(%)

4-

Aminobenzoi

c acid

C₇H₇NO₂ 137.14 White solid 187-189 -

Methyl 4-

aminobenzoa

te

C₈H₉NO₂ 151.16 White solid 110-112 >95

Methyl 2-

aminobenzo[

d]thiazole-6-

carboxylate

C₉H₈N₂O₂S 208.24 Yellow solid 235-237 60-70

Benzo[d]thiaz

ol-6-

ylmethanol

C₈H₈N₂OS 180.23 Solid N/A Variable

Characterization Data for Benzo[d]thiazol-6-ylmethanol (Predicted/Reported)
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Technique Data

¹H NMR

Expected signals for aromatic protons, a

methylene group (CH₂OH), and the alcohol

proton.

¹³C NMR

Expected signals for aromatic carbons, the

methylene carbon, and the carbon of the

benzothiazole ring.

Mass Spec (MS)
Expected molecular ion peak corresponding to

the molecular weight.

Infrared (IR)

Characteristic peaks for O-H stretching

(alcohol), N-H stretching (amine), and aromatic

C-H and C=C bonds.

Safety Considerations
Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts

violently with water and other protic solvents, releasing flammable hydrogen gas. All

manipulations involving LiAlH₄ must be carried out under an inert atmosphere (e.g., nitrogen

or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including

a lab coat, safety glasses, and gloves, is mandatory. A dry powder fire extinguisher (Class D)

should be readily available.

Bromine is a corrosive and toxic substance. It should be handled in a well-ventilated fume

hood with appropriate PPE.

Concentrated sulfuric acid is highly corrosive. Handle with care and appropriate PPE.

This guide provides a framework for the synthesis of Benzo[d]thiazol-6-ylmethanol.
Researchers should always consult primary literature and adhere to all laboratory safety

protocols when carrying out these or any other chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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